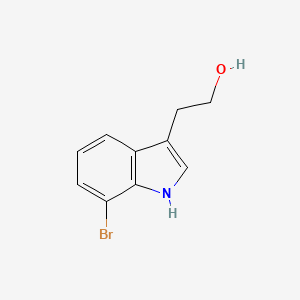

1H-Indole-3-ethanol, 7-bromo-

Description

Contextualizing Indole (B1671886) Derivatives in Contemporary Chemical Science

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental motif in a vast number of biologically active compounds. biosynth.com Its structural presence is critical in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. researchgate.net The versatility of the indole core allows it to serve as a privileged scaffold in drug discovery, capable of interacting with a wide array of biological targets. biosynth.com Consequently, indole derivatives have been successfully developed into therapeutic agents across numerous disease areas, including anti-inflammatory drugs like indomethacin, anticancer agents, and antimicrobials. biosynth.comresearchgate.net

The chemical reactivity of the indole nucleus allows for substitution at various positions, enabling the synthesis of diverse molecular architectures with fine-tuned pharmacological profiles. researchgate.net Researchers continuously explore new synthetic methodologies to access novel indole derivatives, aiming to expand the chemical space and uncover new structure-activity relationships. researchgate.net The introduction of different functional groups, such as halogens, onto the indole ring is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity. weijiwangluo.com

Rationale for Comprehensive Academic Investigation of 1H-Indole-3-ethanol, 7-bromo-

The specific substitution pattern of 1H-Indole-3-ethanol, 7-bromo- provides a strong impetus for its detailed academic investigation. The rationale is built upon several key considerations:

Significance of 7-Substituted Indoles: Substitution at the C7 position of the indole ring is of particular interest as it can influence the conformation and binding of the molecule to biological targets, potentially leading to unique pharmacological profiles compared to isomers substituted at other positions. nih.gov Research on 7-substituted indoles has shown their potential as tubulin polymerization inhibitors and in the synthesis of complex alkaloids. nih.gov

Role of the Bromo- Substituent: The presence of a bromine atom can significantly enhance the biological activity of a molecule. Halogenation is a common strategy in drug design to increase lipophilicity, improve membrane permeability, and introduce specific interactions like halogen bonding with target proteins. Studies on other brominated indoles have revealed potent anticancer, antimicrobial, and enzyme-inhibiting properties. ontosight.aismolecule.com For instance, 7-bromoindole (B1273607) itself has been reported to reduce the production of the virulence factor staphyloxanthin in Staphylococcus aureus. sigmaaldrich.com

The Indole-3-ethanol Side Chain: The 2-hydroxyethyl group at the C3 position is a common feature in biologically active indoles, including the plant hormone tryptophol (B1683683). This side chain can participate in hydrogen bonding and can be a site for further chemical modification, such as esterification, to create prodrugs or derivatives with altered solubility and pharmacokinetic properties. smolecule.com

The combination of these three structural features—a C7-bromo substituent and a C3-ethanol side chain on the indole scaffold—makes 1H-Indole-3-ethanol, 7-bromo- a compelling target for synthesis and biological evaluation. Its investigation is aimed at discovering novel biological activities and developing new lead compounds for therapeutic applications. smolecule.com

Scope and Objectives of Scholarly Research on 1H-Indole-3-ethanol, 7-bromo-

Given its status as a novel chemical entity, scholarly research on 1H-Indole-3-ethanol, 7-bromo- would logically encompass a multi-stage investigation. The primary objectives would be:

Development of Efficient Synthetic Routes: A key objective is to establish a reliable and scalable method for its synthesis. This would likely involve the preparation of the precursor, 7-bromoindole, followed by the introduction of the 3-ethanol side chain. sigmaaldrich.com

Full Physicochemical Characterization: Comprehensive analysis using modern spectroscopic and analytical techniques (NMR, Mass Spectrometry, IR, etc.) is necessary to unambiguously confirm the structure and purity of the synthesized compound.

Exploration of Biological Activity: Based on the known activities of related compounds, a primary goal would be to screen 1H-Indole-3-ethanol, 7-bromo- for a range of biological effects. biosynth.com This would include, but not be limited to:

Anticancer Activity: Evaluation against various cancer cell lines to determine its cytotoxic and anti-proliferative potential. ontosight.ainih.gov

Antimicrobial and Antifungal Activity: Testing against a panel of pathogenic bacteria and fungi. researchgate.netsmolecule.com

Enzyme Inhibition Studies: Investigating its potential to inhibit specific enzymes, such as kinases or cytochrome P450s, which are important drug targets. smolecule.com

Structure-Activity Relationship (SAR) Studies: The compound would serve as a key data point in broader SAR studies. By comparing its activity to isomers (e.g., 4-, 5-, and 6-bromo-1H-indole-3-ethanol) and other related derivatives, researchers can elucidate the structural requirements for a desired biological effect. smolecule.com

Detailed Research Findings

While specific, in-depth research publications focusing exclusively on 1H-Indole-3-ethanol, 7-bromo- are not widely available in public literature, its scientific profile can be constructed from data on its key precursor and analogous compounds.

Physicochemical Properties

Basic chemical data for 1H-Indole-3-ethanol, 7-bromo- has been identified from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 936252-65-2 | echemi.com |

| Molecular Formula | C₁₀H₁₀BrNO | echemi.com |

| Molecular Weight | 240.10 g/mol | echemi.com |

| Exact Mass | 238.99458 u | echemi.com |

| Synonyms | 2-(7-BROMO-1H-INDOL-3-YL)ETHANOL, 2-(7-Bromo-1H-indol-3-yl)ethan-1-ol | echemi.com |

Synthesis Pathways

The synthesis of 1H-Indole-3-ethanol, 7-bromo- would logically start from the precursor 7-bromoindole . The synthesis of 7-bromoindole itself has been reported via several routes, including the decarboxylation of 7-bromoindole-2-carboxylic acid. sigmaaldrich.com

Once 7-bromoindole is obtained, the introduction of the 3-ethanol side chain can be achieved through various established methods in indole chemistry. One common approach is the reduction of a corresponding C3-acetyl or C3-glyoxylyl group. For example, a Friedel-Crafts acylation of 7-bromoindole with chloroacetyl chloride would yield 3-(chloroacetyl)-7-bromoindole, which can then be reduced to the target ethanol (B145695) derivative, often using a reducing agent like lithium aluminum hydride. A similar strategy has been outlined for the synthesis of the 6-bromo isomer. nih.gov

Potential Biological and Research Applications

The potential research applications of 1H-Indole-3-ethanol, 7-bromo- are inferred from studies on structurally similar compounds.

| Compound Class / Example | Reported Biological Activity / Application | Source(s) |

| Halogenated Indoles (General) | Show a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects. | biosynth.comweijiwangluo.com |

| 2-(6-Bromo-1H-indol-3-yl)ethanol | Investigated for antimicrobial and anticancer activities; may serve as a lead compound for new therapeutic agents. | smolecule.com |

| 7-Bromoisatin | A derivative of 7-bromoindole, it is explored for its potential in developing new anticancer agents. | ontosight.ai |

| 7-Substituted Indoles | Investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. | nih.gov |

| 2-(7-Bromo-1H-indol-3-yl)acetic acid | Serves as a building block for more complex indole derivatives and is investigated for its own biological activities. |

Structure

3D Structure

Properties

IUPAC Name |

2-(7-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKJEMJEVFDISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1h Indole 3 Ethanol, 7 Bromo

Retrosynthetic Analysis of 1H-Indole-3-ethanol, 7-bromo-

A retrosynthetic analysis of the target molecule, 1H-Indole-3-ethanol, 7-bromo-, reveals several potential synthetic pathways. The primary disconnections can be made at the C3-side chain bond and the C7-bromine bond. This leads to two main strategic approaches:

Late-Stage C7-Bromination: This strategy involves the synthesis of an indole-3-ethanol precursor, followed by the selective bromination at the C7 position. The key challenge in this approach is achieving high regioselectivity for the C7 position over other positions on the indole (B1671886) ring (C2, C3, C4, C5, C6), which are often more susceptible to electrophilic attack. This would necessitate specialized bromination methods or the use of directing groups.

Construction from a 7-Bromoindole (B1273607) Core: This approach prioritizes the formation of the 7-bromoindole nucleus first. Once this core structure is secured, the 3-ethanol side chain can be introduced. This strategy is often more viable as it allows for the use of more established methods for C3 functionalization on a pre-brominated and potentially less reactive indole ring.

The second strategy is generally preferred as it segments the synthetic challenge into two more manageable problems: the synthesis of the 7-bromoindole core and the subsequent introduction of the C3 side chain. The following sections will detail the methodologies pertinent to this latter, more common approach.

| Retrosynthetic Strategy | Key Intermediate | Primary Challenge |

| Late-Stage C7-Bromination | Indole-3-ethanol | Achieving regioselective bromination at the C7 position. |

| Construction from 7-Bromoindole | 7-Bromoindole | Synthesis of the C7-brominated indole core. |

Foundational Approaches to the 7-Bromoindole Core

The synthesis of the 7-bromoindole scaffold is the cornerstone of the strategy. Several classical and contemporary methods can be employed or adapted for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.comalfa-chemistry.com

To synthesize a 7-bromoindole, this method can be adapted by using a (2-bromophenyl)hydrazine as the starting material. The reaction of this hydrazine with a suitable carbonyl compound, such as 4-hydroxybutanal or a protected equivalent, under acidic conditions (using Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid) would lead to the formation of the 7-bromoindole ring. wikipedia.org The choice of the carbonyl partner is crucial as it installs the atoms required for the eventual 3-ethanol side chain.

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical Fischer synthesis. wikipedia.org

| Reaction | Starting Materials | Catalyst/Reagents | Product |

| Classical Fischer Synthesis | (2-bromophenyl)hydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | 7-Bromoindole derivative |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone intermediate |

Direct C-H functionalization is an atom-economical approach to modifying aromatic systems. nih.gov However, direct electrophilic bromination of the indole nucleus typically occurs at the electron-rich C3 position. If C3 is blocked, substitution often proceeds at C2, C5, or C6. Achieving selectivity at the C7 position is a significant challenge due to the lower electron density at this site. rsc.org

To overcome this inherent lack of reactivity and selectivity, modern synthetic methods often employ N-protecting/directing groups. These groups can sterically hinder other positions and/or electronically modify the indole nucleus to favor C7 substitution. For instance, the introduction of a bulky protecting group on the indole nitrogen can partially block access to the C2 position and influence the electronic distribution, making C7 more accessible to brominating agents like N-Bromosuccinimide (NBS). rsc.orgacs.org Computational studies can help predict the reactivity of the indole ring, guiding the choice of reagents and conditions for regioselective bromination. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.org

For C7 functionalization of indole, a suitable DMG is installed at the N1 position. Various directing groups, such as pivaloyl, phosphinoyl, or amide groups, have been developed. researchgate.netnih.govnih.gov The nitrogen-bound DMG chelates the lithium reagent, directing deprotonation specifically to the C7 position. rsc.org The resulting 7-lithioindole intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to install the bromine atom at the C7 position with high precision. While effective, this method requires the installation and subsequent removal of the directing group. researchgate.netnih.gov

| Directing Group (on N1) | Metalation Reagent | Electrophilic Bromine Source | Outcome |

| Pivaloyl | n-Butyllithium | 1,2-Dibromoethane | C7-Bromination |

| N-P(O)tBu₂ | n-Butyllithium | Hexabromoethane | C7-Bromination |

| N-Amide | n-Butyllithium/s-Butyllithium | N-Bromosuccinimide (NBS) | C7-Bromination |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. beilstein-journals.org These methods can be applied to the synthesis of the 7-bromoindole core through several routes:

Intramolecular Heck Reaction: A suitably N-protected 2-bromoaniline derivative containing an allylic group can undergo an intramolecular palladium-catalyzed Heck reaction to form the indole ring. researchgate.net If the starting aniline also contains a bromine atom at the position that will become C7 of the indole, this method can directly yield the desired core.

C-H Activation/Arylation: Palladium catalysts can be used to direct the C-H activation at the C7 position of an indole bearing a directing group at N1. nih.govresearchgate.net Subsequent coupling with a bromine source or a cross-coupling reaction can then install the bromo group. For example, the N-P(O)tBu₂ directing group has been shown to facilitate palladium-catalyzed C7 arylation. nih.gov

Cross-Coupling Reactions: If a 7-haloindole (e.g., 7-iodoindole) is available, a palladium-catalyzed halogen exchange reaction could potentially be used to introduce the bromine atom. More commonly, palladium-catalyzed reactions like Suzuki or Stille couplings are used to further functionalize a pre-formed 7-bromoindole. rsc.orgbeilstein-journals.org

These palladium-based methods offer high efficiency and functional group tolerance, making them attractive for complex molecule synthesis. rsc.orgnih.gov

Introduction and Derivatization of the 3-Ethanol Side Chain

Once the 7-bromoindole core is synthesized, the final step is the introduction of the 2-hydroxyethyl (ethanol) group at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution, making this transformation relatively straightforward.

Several common methods exist for this purpose:

Friedel-Crafts Acylation followed by Reduction: 7-bromoindole can be acylated at the C3 position using an appropriate acylating agent like chloroacetyl chloride or methoxyacetyl chloride in the presence of a Lewis acid. The resulting α-haloketone or α-methoxyketone is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the 1H-Indole-3-ethanol, 7-bromo-.

Reaction with Ethylene Oxide: The magnesium salt of 7-bromoindole (a 7-bromoindolyl Grignard reagent), prepared by reacting 7-bromoindole with a Grignard reagent such as ethylmagnesium bromide, can act as a nucleophile. This species can then react with ethylene oxide in a ring-opening reaction to directly form the 2-hydroxyethyl side chain at the C3 position.

Wittig or Horner-Wadsworth-Emmons Reaction: 7-bromoindole-3-carboxaldehyde can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to form a C3-vinyl intermediate, which can then be hydrated or hydroborated-oxidized to yield the desired ethanol (B145695) side chain.

Reduction of Indole-3-acetic acid derivatives: A common route to tryptophols involves the reduction of indole-3-acetic acid or its esters. 7-bromoindole-3-acetic acid, prepared via various methods, can be reduced with reagents like LiAlH₄ or borane (BH₃) to afford 1H-Indole-3-ethanol, 7-bromo-.

The choice of method depends on the stability of the 7-bromoindole core to the reaction conditions and the availability of starting materials.

Stereoselective and Enantioselective Synthesis of Chiral Analogs of 1H-Indole-3-ethanol, 7-bromo-

The generation of chiral analogs of 1H-Indole-3-ethanol, 7-bromo-, where the hydroxyl group on the ethanol side chain is in a specific stereochemical configuration, is of paramount importance for developing compounds with selective biological activities. The primary strategy to achieve this involves the asymmetric reduction of a prochiral ketone precursor, such as 3-acetyl-7-bromoindole. Several powerful methods are available for this transformation.

One of the most reliable and widely used methods for the enantioselective reduction of ketones is the Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.orgsynarchive.com This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS). wikipedia.orgyoutube.comnrochemistry.com The chiral catalyst, typically derived from a natural amino acid like proline, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group. This results in the formation of one enantiomer of the alcohol in high excess. The stereochemical outcome can be reliably predicted based on the stereochemistry of the catalyst used. uwindsor.ca For instance, an (S)-CBS catalyst will typically yield the (R)-alcohol, and vice versa. The reaction is known for its high enantioselectivity across a broad range of ketone substrates. wikipedia.org

Another powerful technique is asymmetric transfer hydrogenation . This method utilizes a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone. rsc.org The enantioselectivity is induced by the chiral ligands coordinated to the metal center. This approach avoids the use of stoichiometric borane reagents. A metal-free alternative for asymmetric transfer hydrogenation of unprotected indoles has also been developed using a catalyst derived from HB(C6F5)2 and (S)-tert-butylsulfinamide with ammonia borane as the hydrogen source, achieving good yields and high enantiomeric excesses. nih.gov

Chiral borane reagents , such as those derived from α-pinene (e.g., Alpine-Borane®), can also be employed for the enantioselective reduction of ketones. wikipedia.org The steric bulk of the chiral borane allows for facial discrimination of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

The choice of method depends on several factors, including the specific substrate, desired enantioselectivity, and scalability. The presence of the bromine atom at the 7-position of the indole ring is generally well-tolerated by these reduction methods, although its electronic and steric effects may subtly influence the reaction's efficiency and stereochemical outcome.

Below is a table summarizing the key features of these stereoselective reduction methods.

| Method | Catalyst/Reagent | Reductant | Key Features |

| Corey-Itsuno (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH3•THF or BMS) | High enantioselectivity for a wide range of ketones, predictable stereochemical outcome. wikipedia.orgorganic-chemistry.orgwikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Transition Metal Complex (Rh, Ru, Ir) | Isopropanol, Formic Acid | Avoids stoichiometric borane reagents, can be highly enantioselective. rsc.org |

| Metal-Free Asymmetric Transfer Hydrogenation | Chiral Borane/Sulfinamide Catalyst | Ammonia Borane | Metal-free conditions, suitable for N-unprotected indoles. nih.gov |

| Chiral Borane Reagents | e.g., Alpine-Borane® | Stoichiometric | Steric-controlled reduction. wikipedia.org |

Green Chemistry Principles and Sustainable Synthesis of 1H-Indole-3-ethanol, 7-bromo-

The initial synthesis of the indole nucleus itself can be approached from a green chemistry perspective. Traditional methods like the Fischer indole synthesis often require harsh acidic conditions and can generate significant waste. researchgate.net Modern, more sustainable alternatives include palladium-catalyzed cyclization reactions and one-pot multicomponent reactions that proceed under milder conditions and with higher atom economy.

For the subsequent functionalization and reduction steps, several green chemistry principles can be applied:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water, ethanol, and ionic liquids are being explored as reaction media for indole synthesis and functionalization. beilstein-journals.org For instance, a fast and green method for the regioselective 3-acylation of unprotected indoles has been developed using a catalytic amount of Y(OTf)3 in the ionic liquid [BMI]BF4 under microwave irradiation. nih.gov

Catalysis: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry. The asymmetric reduction methods discussed in the previous section are excellent examples of catalytic processes that minimize waste compared to stoichiometric reagents. Iron-catalyzed hydroboration of functionalized ketones represents a move towards using earth-abundant and less toxic metals. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The table below highlights some green chemistry approaches relevant to the synthesis of 1H-Indole-3-ethanol, 7-bromo-.

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Employing water, ethanol, or ionic liquids for indole synthesis and functionalization. beilstein-journals.orgnih.gov |

| Catalysis | Utilizing recyclable catalysts for acylation and asymmetric reduction steps. nih.govnih.gov |

| Atom Economy | Designing syntheses via multicomponent reactions to build the indole core. |

| Energy Efficiency | Using microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov |

By integrating these stereoselective and green chemistry methodologies, the synthesis of chiral analogs of 1H-Indole-3-ethanol, 7-bromo- can be achieved in a more efficient, selective, and environmentally responsible manner.

Advanced Chemical Reactivity and Mechanistic Investigations of 1h Indole 3 Ethanol, 7 Bromo

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 1H-Indole-3-ethanol, 7-bromo-

The indole nucleus is highly susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atom. The preferred site of electrophilic substitution in indoles is typically the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. study.com

Influence of the 7-Bromo Substituent on Regioselectivity (e.g., C2 vs. C3 attack)

The presence of a bromine atom at the C7 position of the indole ring introduces both electronic and steric effects that can influence the regioselectivity of electrophilic aromatic substitution. Bromine is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, it is a weak ortho, para-director.

In the case of 1H-Indole-3-ethanol, 7-bromo-, the C3 position is already substituted with the ethanol (B145695) side chain. Therefore, electrophilic attack will primarily be directed to other positions on the indole nucleus. The primary competition for electrophilic attack on the pyrrole (B145914) ring would be between the C2, C4, and C6 positions.

The 7-bromo substituent, being in the benzene portion of the indole, will have a more pronounced electronic influence on the benzene ring positions (C4, C5, C6) than on the pyrrole ring positions (C2, C3). However, its inductive effect will deactivate the entire indole nucleus to some extent.

Considering the inherent high reactivity of the C3 position in indoles, if this position were unsubstituted, the 7-bromo group would likely have a minor influence on directing the electrophile to C3. With C3 occupied, the next most favorable position for electrophilic attack in the pyrrole ring is generally C2. The stability of the intermediate cation formed by attack at C2 is less than that for C3 attack because it disrupts the aromaticity of the benzene ring to a greater extent. study.com

The directing effect of the 7-bromo substituent would favor electrophilic attack at the C4 and C6 positions (ortho and para to the bromine, respectively). Therefore, in electrophilic aromatic substitution reactions of 1H-Indole-3-ethanol, 7-bromo-, a mixture of products resulting from attack at C2, C4, and C6 is possible, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Attack on 1H-Indole-3-ethanol, 7-bromo-

| Position of Attack | Electronic Influence of 7-Bromo Substituent | Inherent Reactivity of Indole Nucleus | Predicted Outcome |

| C2 | Minor deactivating inductive effect | Second most favored position in the pyrrole ring | Possible, especially with strong electrophiles |

| C4 | Ortho-directing (activating via resonance, deactivating via induction) | Less favored than pyrrole ring positions | Possible, influenced by steric hindrance |

| C6 | Para-directing (activating via resonance, deactivating via induction) | Less favored than pyrrole ring positions | Possible |

Kinetic and Thermodynamic Aspects of Electrophilic Processes

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution in electrophilic aromatic substitution reactions. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. wikipedia.orgstackexchange.comlibretexts.org Reaction conditions such as temperature, solvent, and reaction time can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org

For indole derivatives, electrophilic attack at the C3 position is generally the kinetically and thermodynamically favored pathway. ic.ac.uk In the case of 1H-Indole-3-ethanol, 7-bromo-, where the C3 position is blocked, the scenario becomes more complex.

Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the reaction may be under kinetic control. The distribution of products (C2, C4, C6 substitution) would be determined by the relative activation energies for the attack at each position. The high nucleophilicity of the C2 position might lead to it being the kinetically favored product.

Thermodynamic Control: Under more vigorous conditions (e.g., higher temperatures, longer reaction times), the reaction may be under thermodynamic control, allowing for the initial products to equilibrate to the most stable isomer. The relative stability of the substituted products would depend on factors such as steric interactions and the electronic effects of the substituents. For instance, substitution at C4 might be sterically hindered by the adjacent 3-ethanol side chain and the 7-bromo group, potentially making the C6-substituted product the thermodynamically more stable isomer.

Computational studies on indole itself have shown that substitution at the nitrogen (N1) can be kinetically favored but is thermodynamically disfavored compared to C3 substitution. ic.ac.uk While this is for the parent indole, it highlights the importance of considering both kinetic and thermodynamic factors.

Nucleophilic Substitution Reactions Involving the Bromo Moiety at C7

Nucleophilic aromatic substitution (SNAr) reactions typically require a strong electron-withdrawing group positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In 1H-Indole-3-ethanol, 7-bromo-, the bromo group is on the benzene ring. The indole nucleus itself is electron-rich, which generally disfavors SNAr reactions.

However, under certain conditions, nucleophilic substitution of the 7-bromo group may be possible. This would likely require harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, or the use of transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions).

The mechanism of a traditional SNAr reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is key to the reaction's feasibility. The electron-donating nature of the pyrrole ring would destabilize such an intermediate, making the uncatalyzed SNAr reaction challenging.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki coupling, provide a more viable route for the functionalization of the C7 position. These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination, and are well-suited for aryl halides, including 7-bromoindoles.

Functional Group Transformations of the 3-Ethanol Side Chain

The 3-ethanol side chain of 1H-Indole-3-ethanol, 7-bromo- offers a site for various functional group transformations. The primary alcohol can be oxidized, reduced (though it is already in a reduced state), or converted into other functional groups like esters, ethers, and amides.

Oxidation and Reduction Pathways of the Hydroxyl Group

Oxidation: The primary alcohol of the 3-ethanol side chain can be oxidized to the corresponding aldehyde (1H-Indole-3-acetaldehyde, 7-bromo-) or further to the carboxylic acid (1H-Indole-3-acetic acid, 7-bromo-). The choice of oxidizing agent will determine the product.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used to stop the oxidation at the aldehyde stage.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will oxidize the primary alcohol to the carboxylic acid.

The presence of the electron-rich indole nucleus means that care must be taken to avoid oxidation of the indole ring itself. acs.org

Reduction: The hydroxyl group of an alcohol is generally not reducible. However, it can be converted into a better leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl-substituted indole (7-bromo-3-ethyl-1H-indole).

Esterification, Etherification, and Amidation Reactions

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield 1H-Indole-3-ethanol, 7-bromo-, acetate.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Amidation: While direct amidation of the alcohol is not a standard transformation, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent reaction with an amine would lead to the corresponding amine derivative via nucleophilic substitution. Alternatively, the alcohol can be oxidized to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form an amide.

Table 2: Summary of Functional Group Transformations of the 3-Ethanol Side Chain

| Reaction Type | Reagents and Conditions | Product |

| Oxidation to Aldehyde | PCC, Dess-Martin periodinane | 1H-Indole-3-acetaldehyde, 7-bromo- |

| Oxidation to Carboxylic Acid | KMnO4, H2CrO4 | 1H-Indole-3-acetic acid, 7-bromo- |

| Esterification | Acetic anhydride, pyridine | 1H-Indole-3-ethanol, 7-bromo-, acetate |

| Etherification (Williamson) | 1. NaH, 2. Alkyl halide | 7-bromo-3-(2-alkoxyethyl)-1H-indole |

| Amidation (via carboxylic acid) | 1. Oxidation, 2. Amine, coupling agent | N-substituted-2-(7-bromo-1H-indol-3-yl)acetamide |

Organometallic Reactions and Transition Metal-Catalyzed Transformations of 1H-Indole-3-ethanol, 7-bromo-

The bromine atom at the C7 position of the indole ring makes 1H-Indole-3-ethanol, 7-bromo- an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. While direct studies on 1H-Indole-3-ethanol, 7-bromo- are limited, extensive research on analogous 7-bromoindoles and unprotected 7-bromotryptophan provides a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most effective methods for forming C(sp²)–C(sp²) bonds. The C7-Br bond of the indole is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with an organoboron reagent (such as an aryl or vinyl boronic acid) and reductive elimination yields the C7-arylated or C7-vinylated indole derivative. Studies on 7-bromo-1H-indazoles have demonstrated successful Suzuki-Miyaura coupling with a variety of boronic acids under optimized conditions, typically using a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. nih.govresearchgate.net These conditions are expected to be applicable to 1H-Indole-3-ethanol, 7-bromo-, allowing for the synthesis of diverse C7-functionalized tryptophols.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. Research has shown that unprotected 7-bromo-tryptophan can undergo Heck coupling with various styrenes under aqueous conditions using a palladium catalyst. nih.gov Given the structural similarity between tryptophan and tryptophol (B1683683) (1H-Indole-3-ethanol), it is highly probable that 1H-Indole-3-ethanol, 7-bromo- would react similarly. This transformation would yield 7-styrenyl substituted tryptophols, which are valuable fluorogenic compounds. nih.gov The reaction typically proceeds with a palladium source and a base, and for substrates like tryptophans, a water-soluble phosphine (B1218219) ligand may be required to achieve high conversions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing carbon-nitrogen bonds. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The methodology has been successfully applied to unprotected 5-, 6-, and 7-bromotryptophans under aqueous conditions, as well as to other bromoindoles. rsc.org This precedent strongly suggests that 1H-Indole-3-ethanol, 7-bromo- can be coupled with a wide range of primary and secondary amines to afford 7-amino-indole derivatives.

Interactive Data Table: Transition Metal-Catalyzed Reactions of 7-Bromoindoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference Compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | 7-Aryl/Vinyl-Indole | 7-Bromo-1H-indazole nih.govresearchgate.net |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 7-Alkenyl-Indole | 7-Bromo-tryptophan nih.gov |

Photochemical and Thermal Degradation Pathways and Mechanisms

The stability of 1H-Indole-3-ethanol, 7-bromo- under photochemical and thermal stress is influenced by the inherent properties of the indole nucleus and the carbon-bromine bond.

Photochemical Degradation: Indole derivatives are known to be photochemically active. nih.gov The primary pathway for the photochemical degradation of halogenated aromatic compounds is typically the homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. For 1H-Indole-3-ethanol, 7-bromo-, this would involve the fission of the C7-Br bond to generate an indol-7-yl radical and a bromine radical.

C₈H₅BrN-CH₂CH₂OH + hν → C₈H₅N-CH₂CH₂OH• (indol-7-yl radical) + Br•

These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, dimerization, or reaction with oxygen to form degradation products. Studies on 5-bromoindole (B119039) have shown that it can be photochemically active, and its photophysics can be studied in polymer films. chemicalbook.com Furthermore, photochemical approaches involving halogen-bonded electron donor-acceptor (EDA) complexes can lead to the formation of reactive radical species, which can drive reactions like C-H alkylation. nih.gov

Thermal Degradation: At elevated temperatures, halogenated organic molecules can undergo degradation through several pathways. nih.gov For 1H-Indole-3-ethanol, 7-bromo-, two primary pathways are plausible:

Dehydrobromination: This involves the elimination of hydrogen bromide (HBr). This could potentially occur through the loss of the N-H proton and the C7-bromo substituent, leading to a strained dehydroindole intermediate, although this is less common for aryl halides. A more likely thermal process would involve reactions with the side chain.

C-Br Bond Cleavage: Similar to photochemical degradation, thermal energy can induce homolytic cleavage of the C-Br bond, initiating radical chain reactions.

Side-Chain Reactions: The ethanol side chain can undergo thermal dehydration to form a vinyl indole, or oxidation at higher temperatures. General studies on halogenated compounds in water show that thermal treatment can lead to cleavage and dechlorination. nih.gov

Interactive Data Table: Potential Degradation Pathways

| Condition | Primary Pathway | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|---|

| Photochemical (UV) | C-Br Bond Homolysis | Indol-7-yl radical, Bromine radical | 1H-Indole-3-ethanol, Dimerized products, Oxidation products |

| Thermal | C-Br Bond Homolysis | Indol-7-yl radical, Bromine radical | 1H-Indole-3-ethanol, Char |

Acid- and Base-Catalyzed Reactivity of 1H-Indole-3-ethanol, 7-bromo-

Acid-Catalyzed Reactivity: The indole ring is generally unstable in strong acidic conditions, leading to polymerization. However, under milder acidic conditions, specific reactions can be controlled. The ethanol side chain of 1H-Indole-3-ethanol, 7-bromo- is susceptible to acid-catalyzed reactions. Protonation of the hydroxyl group would form a good leaving group (water), generating a secondary carbocation at the β-position of the side chain. This carbocation could then undergo:

Dehydration: Elimination of a proton from the α-carbon would lead to the formation of 7-bromo-3-vinyl-1H-indole.

Substitution: Trapping of the carbocation by a nucleophile present in the reaction medium.

Pictet-Spengler type reaction: If an appropriate aldehyde or ketone is present, an intramolecular cyclization could occur, although this is more typical for tryptamines.

Furthermore, molecular iodine, acting as a mild Lewis acid, has been shown to catalyze the C-3 benzylation of indoles with benzylic alcohols. nih.gov This proceeds through activation of the alcohol, followed by electrophilic substitution at the C-3 position. While the C-3 position in the target molecule is already substituted, this highlights the potential for acid-catalyzed activation of the side-chain alcohol for intermolecular reactions like etherification.

Base-Catalyzed Reactivity: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting indolide anion is a potent nucleophile. This anion can undergo N-alkylation or N-acylation. For instance, studies have demonstrated the base-catalyzed nucleophilic addition of various bromoindoles to vinylene carbonate, leading to N-functionalized products. nih.gov This indicates that the electron-withdrawing nature of the bromine atom does not prevent the deprotonation and subsequent nucleophilic attack of the indole nitrogen. The hydroxyl proton of the ethanol side chain is also acidic and can be deprotonated by a strong base to form an alkoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis.

Interactive Data Table: Acid- and Base-Catalyzed Reactivity

| Condition | Reactive Site | Reaction Type | Plausible Product |

|---|---|---|---|

| Mild Acid (H⁺) | Side-chain -OH | Dehydration | 7-bromo-3-vinyl-1H-indole |

| Mild Acid (H⁺) | Side-chain -OH | Substitution (with Nu⁻) | 2-(7-bromo-1H-indol-3-yl)ethyl-Nu |

| Base (e.g., K₂CO₃) | Indole N-H | N-Alkylation (with R-X) | 1-Alkyl-7-bromo-1H-indole-3-ethanol |

Computational Chemistry and Theoretical Characterization of 1h Indole 3 Ethanol, 7 Bromo

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1H-Indole-3-ethanol, 7-bromo-, these calculations reveal how the bromine atom at the 7-position and the ethanol (B145695) group at the 3-position influence the electron density distribution across the indole (B1671886) ring system.

Electronic Structure and Charge Distribution: Methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311+G(d,p), are employed to model the electronic structure. chemrxiv.org These calculations typically show that the nitrogen atom of the pyrrole (B145914) ring and the oxygen atom of the ethanol group are regions of high electron density, making them potential sites for electrophilic attack. The bromine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring, which can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. copernicus.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For indole derivatives, the HOMO is typically a π-orbital distributed over the indole ring, indicating its electron-donating capability. The LUMO is also a π*-orbital. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. Substituents significantly affect these orbitals; the electron-withdrawing bromine atom is expected to lower the energy of both HOMO and LUMO, while the ethanol group may have a more modest effect. Studies on substituted indoles have shown that such substitutions can cause a bathochromic (red) shift in the HOMO-LUMO gap. chemrxiv.orgresearchgate.net

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical reactivity and stability. |

Density Functional Theory (DFT) Studies for Optimized Geometries, Vibrational Frequencies, and Reaction Energetics

DFT is a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying indole derivatives. niscpr.res.in

Optimized Geometries: DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can predict the three-dimensional structure of 1H-Indole-3-ethanol, 7-bromo- with high accuracy. nih.gov These calculations would provide precise bond lengths, bond angles, and dihedral angles. The results would likely confirm the planarity of the core indole ring system, with the ethanol side chain exhibiting conformational flexibility.

Vibrational Frequencies: The same DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing calculated frequencies with experimental data for related compounds, specific vibrational modes can be assigned. For 1H-Indole-3-ethanol, 7-bromo-, characteristic frequencies for N-H stretching, O-H stretching, aromatic C-H stretching, and the C-Br stretching can be predicted.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3650 | Stretching of the hydroxyl group on the ethanol side chain. |

| N-H Stretch | ~3500 | Stretching of the amine group in the pyrrole ring. |

| Aromatic C-H Stretch | ~3100 | Stretching of C-H bonds on the indole ring. |

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond. |

Reaction Energetics: DFT is also used to calculate the thermodynamics of chemical reactions. For example, the heat of formation of 1H-Indole-3-ethanol, 7-bromo- can be determined using isodesmic reactions, providing a measure of its stability. niscpr.res.in

Ab Initio Methods for High-Accuracy Prediction of Spectroscopic Parameters

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational cost.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory are used to obtain benchmark-quality data. acs.org For 1H-Indole-3-ethanol, 7-bromo-, these methods would be particularly useful for:

Excited State Calculations: Predicting UV-Vis absorption spectra by calculating the vertical excitation energies to the first few excited states (e.g., the ¹Lₐ and ¹Lₑ states characteristic of indoles). nih.gov High-level methods like CASPT2 are often used for accurate prediction of indole electronic spectra. nih.gov

NMR Chemical Shifts: Calculating nuclear magnetic resonance (NMR) chemical shifts with high precision to aid in the structural elucidation and assignment of experimental spectra.

Combining experimental spectroscopy with these high-level calculations is a powerful strategy for unraveling the complex photophysics of indole derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the environment. espublisher.com

Conformational Space Exploration: The ethanol side chain of 1H-Indole-3-ethanol, 7-bromo- is flexible and can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity.

Theoretical Prediction of Reactivity Descriptors (e.g., Fukui functions, electrophilicity/nucleophilicity indices)

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors. These indices help predict how and where a molecule will react.

Fukui Functions: The Fukui function, ƒ(r), identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. wikipedia.org It is calculated from changes in electron density upon the addition or removal of an electron. faccts.de For 1H-Indole-3-ethanol, 7-bromo-, the Fukui function would likely predict:

ƒ⁺(r): The site most susceptible to nucleophilic attack.

ƒ⁻(r): The site most susceptible to electrophilic attack, which for indoles is often the C2 or C3 position.

ƒ⁰(r): The site most susceptible to radical attack.

| Atom/Region | Predicted Reactivity | Fukui Function |

| C2 | Electrophilic Attack | High ƒ⁻ value |

| N1 | Nucleophilic/Radical Attack | High ƒ⁺/ƒ⁰ values |

| C4-C7 (Benzene Ring) | Electrophilic Attack | Moderate ƒ⁻ values |

Electrophilicity and Nucleophilicity Indices: Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), can be calculated from the HOMO and LUMO energies. These indices allow for the quantitative comparison of the reactivity of 1H-Indole-3-ethanol, 7-bromo- with other molecules. The indole nucleus is generally considered nucleophilic, and these calculations would quantify this characteristic.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and transition states (TS). copernicus.org

For a reaction involving 1H-Indole-3-ethanol, 7-bromo-, such as electrophilic substitution, computational methods can:

Locate Reactants, Products, and Intermediates: The geometries of all species along the reaction coordinate are optimized.

Find the Transition State: The TS is the highest energy point on the lowest energy path connecting reactants and products. Locating the TS structure is key to understanding the reaction kinetics.

Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Confirm the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified TS correctly connects the desired reactants and products. copernicus.org

By elucidating these reaction pathways, computational studies can explain observed product distributions, predict the feasibility of new reactions, and guide the design of more efficient synthetic routes. acs.orgresearchgate.net

In Vivo Mechanistic Pharmacological Investigations in Pre-clinical Models

In the absence of in vitro data to suggest a mechanism of action, there are consequently no published in vivo studies in preclinical models that investigate the mechanistic pharmacology of 1H-Indole-3-ethanol, 7-bromo-.

The field of pharmacology and molecular biology has yet to specifically investigate the compound 1H-Indole-3-ethanol, 7-bromo-. Future research is necessary to elucidate its potential biological activities and mechanisms of action. Without such dedicated studies, any discussion of its pharmacological profile would be purely speculative.

Advanced Research Applications and Future Directions for 1h Indole 3 Ethanol, 7 Bromo

Role of 1H-Indole-3-ethanol, 7-bromo- as a Building Block in Complex Chemical Synthesis

The strategic placement of a bromine atom at the 7-position and an ethanol (B145695) group at the 3-position of the indole (B1671886) ring makes 1H-Indole-3-ethanol, 7-bromo- a versatile building block for the synthesis of more complex molecules. The bromine atom can serve as a handle for various cross-coupling reactions, while the hydroxyl group of the ethanol substituent can be a site for esterification, etherification, or oxidation to introduce further functionality.

The indole core itself is a key component of many biologically active natural products and synthetic drugs. researchgate.netekb.egekb.eg The presence of a bromine atom enhances the reactivity of the molecule, making it a valuable precursor in organic synthesis. cymitquimica.com For instance, similar bromoindole derivatives are used in the synthesis of dyestuffs and carbolines. The C-3 position of indoles is a common site for functionalization, and various methods exist for the synthesis of 3-substituted indoles. orgsyn.orgorganic-chemistry.org

Table 1: Potential Synthetic Transformations of 1H-Indole-3-ethanol, 7-bromo-

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-1H-indole-3-ethanol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-1H-indole-3-ethanol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-1H-indole-3-ethanol |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | (7-Bromo-1H-indol-3-yl)acetaldehyde |

| Esterification | Carboxylic acid, acid catalyst | 2-(7-Bromo-1H-indol-3-yl)ethyl ester |

Potential Applications in Materials Science (e.g., organic electronics, sensors)

Indole derivatives have been investigated for their potential in materials science, particularly in the field of organic electronics. The electron-rich nature of the indole ring system makes it a suitable component for organic semiconductors. The introduction of a heavy atom like bromine can influence the electronic properties of the molecule, potentially enhancing intersystem crossing and promoting phosphorescence, which is a desirable characteristic for organic light-emitting diodes (OLEDs).

Environmental Fate and Mechanistic Degradation Studies of 1H-Indole-3-ethanol, 7-bromo-

The environmental fate of halogenated organic compounds is a significant area of research due to their potential for persistence and toxicity. Understanding the degradation pathways of 1H-Indole-3-ethanol, 7-bromo- is crucial for assessing its environmental impact.

Photodegradation Pathways and Identification of Transformation Products

Photodegradation is a key mechanism for the breakdown of organic compounds in the environment. For brominated aromatic compounds, photodegradation often involves the cleavage of the carbon-bromine bond. While direct photodegradation studies on 1H-Indole-3-ethanol, 7-bromo- are lacking, research on other brominated compounds can provide insights into potential pathways. The absorption of UV light can lead to the homolytic cleavage of the C-Br bond, generating an indolyl radical and a bromine radical. These reactive species can then undergo further reactions with other molecules in the environment.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial degradation is another critical pathway for the removal of organic pollutants from the environment. scienceopen.com Several microorganisms have been shown to degrade indole and its derivatives. researchgate.net The biodegradation of halogenated aromatic compounds has also been extensively studied, with various enzymatic reactions and metabolic pathways identified. nih.govmahidol.ac.th In some cases, the genes responsible for the degradation of halogenated compounds are located on plasmids, which can facilitate their transfer between different bacterial species. nih.gov

The microbial degradation of 1H-Indole-3-ethanol, 7-bromo- could potentially proceed through initial dehalogenation, followed by the degradation of the indole-3-ethanol backbone, or through initial oxidation of the indole ring or the ethanol side chain, followed by dehalogenation of the resulting intermediates.

Table 2: Potential Microbial Degradation Pathways

| Degradation Step | Enzymatic Reaction | Potential Intermediate |

| Reductive Dehalogenation | Dehalogenase | 1H-Indole-3-ethanol |

| Dioxygenation | Dioxygenase | Brominated dihydroxyindole derivative |

| Side-chain Oxidation | Alcohol dehydrogenase | (7-Bromo-1H-indol-3-yl)acetic acid |

Development of Advanced Analytical Methodologies for Trace Analysis in Research Matrices

The detection and quantification of trace amounts of 1H-Indole-3-ethanol, 7-bromo- in various research matrices, such as environmental samples or biological tissues, would require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of such compounds. mdpi.com Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the hydroxyl group to increase volatility.

For trace analysis, techniques such as solid-phase extraction (SPE) could be used to pre-concentrate the analyte from complex matrices before instrumental analysis. The development of specific antibodies for use in immunoassays could also provide a highly sensitive and high-throughput method for its detection.

Integration into High-Throughput Screening Libraries for Mechanistic Chemical Biology Studies

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of large libraries of chemical compounds for their effects on biological targets. iajps.comnih.govresearchgate.netspringernature.com Indole derivatives are well-represented in compound libraries due to their diverse biological activities. ekb.egekb.eg

1H-Indole-3-ethanol, 7-bromo- could be a valuable addition to HTS libraries. The indole scaffold is known to interact with a wide range of biological targets, and the specific substitution pattern of this compound could confer novel biological activities. For example, indole-3-ethanol itself has been shown to have anti-inflammatory properties. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The presence of the ethanol side chain provides a point for further diversification through techniques like parallel synthesis, allowing for the creation of a focused library of related compounds for structure-activity relationship (SAR) studies.

Q & A

Basic Research Question

- NMR : The bromine atom at position 7 induces deshielding in adjacent protons (e.g., H-6 and H-8), observed as distinct splitting patterns in ¹H-NMR. ¹³C-NMR will show characteristic shifts for C-7 (~125-130 ppm for brominated carbons) .

- HR-ESI-MS : Accurate mass analysis confirms the molecular formula (C₁₀H₁₀BrNO). Isotopic patterns (²⁷Br/⁸¹Br) aid in identification .

- Regioisomer Differentiation : Compare experimental shifts with DFT-calculated NMR spectra using software like Gaussian or ORCA .

What methodologies are suitable for evaluating the biological activity of 7-bromo-1H-indole-3-ethanol in enzyme inhibition studies?

Basic Research Question

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates for target enzymes like kinases or oxidoreductases).

- Docking Studies : Perform molecular docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites (e.g., using PDB structures of target proteins) .

- Metabolic Profiling : Assess stability in liver microsomes or S9 fractions to identify potential metabolites .

How can density functional theory (DFT) and vibrational spectroscopy resolve electronic structure ambiguities in 7-bromo-1H-indole-3-ethanol?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational modes (FT-IR/Raman), NMR shifts, and HOMO-LUMO gaps. Compare with experimental data to validate electron distribution .

- Vibrational Energy Distribution Analysis (VEDA) : Assign vibrational modes to specific bonds (e.g., O-H stretching at ~3300 cm⁻¹, C-Br vibrations at ~550 cm⁻¹) .

- NBO Analysis : Investigate hyperconjugative interactions (e.g., lone pair donation from oxygen to antibonding orbitals) .

What challenges arise in X-ray crystallographic refinement of 7-bromo-1H-indole-3-ethanol, and how are they addressed?

Advanced Research Question

- Heavy Atom Effects : Bromine’s high electron density causes absorption and thermal motion artifacts. Mitigate using:

- Data Collection : Low-temperature (90–100 K) synchrotron radiation to reduce disorder .

- Refinement : SHELXL’s anisotropic displacement parameters (ADPs) and TWIN/BASF commands for twinned crystals .

- Validation : OLEX2’s built-in tools (e.g., R1 factor, electron density maps) to ensure model accuracy .

How can contradictory spectral data (e.g., UV-Vis vs. computational predictions) be resolved for this compound?

Advanced Research Question

- Solvent Effects : Use TDDFT with polarizable continuum models (PCM) to simulate UV-Vis spectra in solvents like methanol or DMSO. Discrepancies often arise from solvent polarity unaccounted for in gas-phase calculations .

- Experimental Calibration : Compare with reference compounds (e.g., 1H-Indole-3-carbaldehyde) to benchmark λₘₐₓ values .

- Error Analysis : Check for tautomerism or aggregation effects via concentration-dependent studies .

How does the bromine substituent influence the reactivity and bioactivity of 7-bromo-1H-indole-3-ethanol compared to non-halogenated analogs?

Advanced Research Question

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-3, enhancing nucleophilic substitution or oxidation reactions .

- Bioactivity : Bromine may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) or alter antioxidant capacity via radical scavenging pathways .

- Comparative Studies : Contrast with 5-bromo or 6-bromo isomers using molecular dynamics simulations to assess positional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.